molecular formula C22H40N2O B12738241 3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane CAS No. 126061-67-4

3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane

Cat. No.: B12738241
CAS No.: 126061-67-4
M. Wt: 348.6 g/mol
InChI Key: NDAWUPLIPPNPGL-JOFXYRRGSA-N
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Description

3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane is a synthetic steroidal compound Steroidal compounds are known for their diverse biological activities and are often used in medicinal chemistry for their therapeutic properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane typically involves multi-step organic synthesis. The starting material is often a steroidal precursor, which undergoes various chemical transformations such as hydroxylation, amination, and methylation. The reaction conditions may include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistency in product quality, and implementing cost-effective and environmentally friendly processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its effects on cellular processes and potential as a biochemical tool.

    Medicine: Investigated for its therapeutic properties, such as anti-inflammatory or anti-cancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that mediate its biological effects. The compound may modulate signaling pathways, alter gene expression, or affect cellular metabolism, leading to its observed activities.

Comparison with Similar Compounds

Similar Compounds

    3-beta-Hydroxy-5-alpha-androstane: Lacks the N-methyl-N-aminoethylamino group, resulting in different biological properties.

    17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane: Lacks the hydroxyl group at the 3-beta position, affecting its reactivity and interactions.

Uniqueness

3-beta-Hydroxy-17-beta-(N-methyl-N-aminoethylamino)-5-alpha-androstane is unique due to the presence of both the hydroxyl group and the N-methyl-N-aminoethylamino group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

126061-67-4

Molecular Formula

C22H40N2O

Molecular Weight

348.6 g/mol

IUPAC Name

(3S,5S,8R,9S,10S,13S,14S,17S)-17-[2-aminoethyl(methyl)amino]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C22H40N2O/c1-21-10-8-16(25)14-15(21)4-5-17-18-6-7-20(24(3)13-12-23)22(18,2)11-9-19(17)21/h15-20,25H,4-14,23H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-,22-/m0/s1

InChI Key

NDAWUPLIPPNPGL-JOFXYRRGSA-N

Isomeric SMILES

C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4N(C)CCN)C)O

Canonical SMILES

CC12CCC(CC1CCC3C2CCC4(C3CCC4N(C)CCN)C)O

Origin of Product

United States

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